Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(benzotriazol-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-10(15)11-7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSLJJBOEMFZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate typically involves the reaction of 1H-1,2,3-benzotriazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzotriazole carbamate, which is then further reacted with an appropriate alkylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include oxidized benzotriazole derivatives, reduced amine compounds, and various substituted benzotriazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
tert-Butyl Carbamate Analogs
- tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate (C₂₀H₂₄N₄O₂, M = 352.43 g/mol): This analog replaces the ethyl group with a bulkier tert-butyl substituent and includes a phenethyl side chain. The phenethyl moiety may improve lipophilicity, influencing bioavailability .
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate :
Similar to the above, this compound features a branched alkyl chain (2-methylpropyl), which could alter solubility in polar solvents compared to the ethyl derivative. Such structural variations are critical in medicinal chemistry for tuning pharmacokinetic properties .
Triazole-Containing Carbamates
- Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate: This compound contains a 1,2,4-triazole ring instead of benzotriazole. Additionally, the α-phenylacetyl group introduces aromaticity, which may enhance π-π stacking interactions in biological targets .
Physicochemical and Pharmacological Properties
- Solubility : Ethyl carbamates generally exhibit higher aqueous solubility than tert-butyl derivatives due to reduced hydrophobicity.
- Bioactivity : Benzotriazole derivatives are associated with antifungal and antitumor activities, while tert-butyl analogs may prioritize stability over reactivity in drug delivery systems .
Research Findings and Trends
- Structural Confirmation : X-ray crystallography (via SHELX software ) remains the gold standard for confirming benzotriazole-carbamate structures, as demonstrated for N-(1H-1,2,3-benzotriazol-1-ylmethyl)phthalimide .
- SAR Insights : Substituents on the carbamate group (ethyl vs. tert-butyl) significantly impact steric and electronic profiles, guiding the design of compounds for specific applications, such as protease inhibitors or kinase modulators .
Biological Activity
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a unique structure that incorporates a benzotriazole moiety, an ethyl group, and a carbamate functional group. The molecular formula is , which allows for various interactions with biological systems. The synthesis typically involves the reaction of 1H-benzotriazole with ethyl chloroformate or similar reagents under controlled conditions.
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing benzotriazole moieties often exhibit antimicrobial and antifungal properties. This compound has shown inhibitory effects against various bacterial strains such as Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus species .
Cytotoxic Effects
Several studies have demonstrated the cytotoxic effects of benzotriazole derivatives against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human cancer cells through mechanisms involving the inhibition of specific enzymes critical for cancer cell survival .
Enzyme Inhibition
The compound's ability to inhibit certain enzymes has been highlighted in various studies. It has been observed that benzotriazole derivatives can act as effective inhibitors of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of benzotriazole derivatives against pathogenic bacteria and fungi. This compound demonstrated significant activity against Staphylococcus aureus, comparable to standard antibiotics like Ciprofloxacin. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 μg/ml for various strains tested .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxicity of this compound on human breast cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxic action at concentrations as low as 30 μM. Mechanistic studies suggested involvement of apoptosis pathways mediated by caspase activation .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C11H12N4O2 | Benzotriazole moiety | Antimicrobial, cytotoxic |
| Tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate | C13H16N4O2 | Increased lipophilicity | Enhanced antimicrobial activity |
| Methyl N-(benzotriazol-1-ylmethyl)carbamate | C10H12N4O2 | Methyl substitution | Variable solubility and reactivity |
Q & A
Q. What are the common synthetic routes for Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of benzotriazole derivatives. For example:
- Click chemistry : Terminal alkynes react with azides under Cu(I) catalysis to form 1,4-substituted triazoles. Solvent systems like DMF:H2O:n-Butanol (1:1:1) are used to optimize yields .
- Mitsunobu reaction : Fmoc-protected amino alcohols are converted to azides, which then participate in cycloaddition reactions .
- Substitution reactions : Benzotriazole derivatives react with activated carbamate intermediates (e.g., bromomethylisoindole-1,3-dione) in the presence of triethylamine as a base . Yield optimization requires careful control of reaction time (12–24 hrs) and temperature (25–60°C).
Q. How is the structural characterization of this compound performed?
A combination of spectroscopic and crystallographic methods is employed:
- X-ray crystallography : Determines bond lengths (e.g., C–O: 1.201–1.2013 Å, C–N: 1.395–1.400 Å) and dihedral angles (e.g., 70.2° between benzotriazole and isoindole planes) .
- NMR/IR spectroscopy : <sup>1</sup>H NMR identifies methylene protons near δ 4.2–4.5 ppm (carbamate group) and aromatic protons in δ 7.5–8.0 ppm (benzotriazole). IR confirms carbonyl stretches at ~1700 cm<sup>−1</sup> .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., observed [M+H]<sup>+</sup> at 264.33 g/mol) .
Advanced Research Questions
Q. What challenges exist in resolving crystallographic data for this compound, and how are they addressed?
Crystallographic refinement faces issues such as:
- Twinning or disorder : Common in flexible carbamate chains. SHELXL software is used for robust refinement, employing TWIN and BASF commands to model overlapping lattices .
- Hydrogen bonding : Intramolecular C–H⋯O interactions (e.g., 2.20–2.40 Å) stabilize conformations but complicate electron density maps. High-resolution data (>1.0 Å) and restraints in SHELX improve accuracy .
- Thermal motion : Anisotropic displacement parameters (ADPs) are refined for non-H atoms to account for dynamic effects .
Q. How does the presence of the benzotriazole moiety influence the compound’s stability under varying experimental conditions?
The benzotriazole group enhances stability via:
- Hydrogen bonding : Intramolecular C–H⋯O bonds reduce hydrolysis of the carbamate group in aqueous media .
- pH sensitivity : Stability decreases in acidic conditions (pH < 4) due to protonation of the triazole nitrogen, disrupting conjugation. Alkaline conditions (pH > 9) promote carbamate hydrolysis .
- Thermal stability : Decomposition occurs above 150°C, confirmed by TGA-DSC. Storage at −20°C in anhydrous solvents (e.g., ethanol) prolongs shelf life .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
Impurity profiling requires:
- GC-MS : Quantifies ethyl carbamate derivatives (LOD: 35 µg/L) using DB-5MS columns and electron ionization (70 eV). Co-eluting peaks are resolved via temperature gradients (40°C to 280°C at 10°C/min) .
- HPLC-PDA : C18 columns with acetonitrile/water gradients detect polar impurities (e.g., unreacted benzotriazole precursors) at 254 nm .
- NMR spiking : Adding authentic standards identifies unknown peaks in <sup>13</sup>C NMR spectra .
Methodological Considerations
- Contradiction resolution : Conflicting spectral data (e.g., unexpected NOEs in NMR) may arise from rotamers. Variable-temperature NMR (VT-NMR) at −40°C to 60°C can freeze conformational exchange for clearer analysis .
- Reaction optimization : Screen copper catalysts (CuI vs. CuSO4/sodium ascorbate) to balance reaction rate and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
